

A Comparative Guide to Thiourea-Based Corrosion Inhibitors

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Compound of Interest

Compound Name: 1-Allyl-3-(2-hydroxyethyl)-2-thiourea

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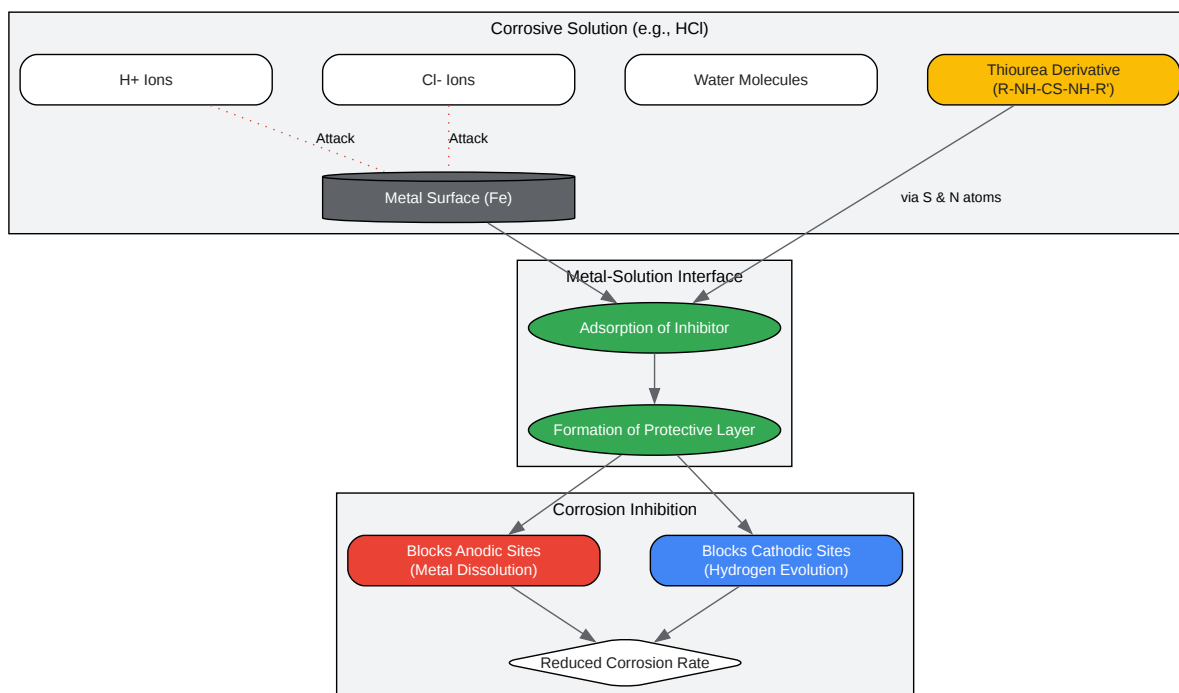
Thiourea and its derivatives have emerged as a significant class of corrosion inhibitors, particularly for protecting metals and alloys in acidic environments.^[1] Their effectiveness is primarily attributed to the presence of sulfur and nitrogen atoms within their molecular structure, which serve as active centers for adsorption onto metal surfaces.^{[1][2]} This guide provides a comparative analysis of the performance of various thiourea-based inhibitors, supported by experimental data, and details the methodologies used for their evaluation.

Mechanism of Corrosion Inhibition

The primary mechanism by which thiourea derivatives inhibit corrosion is through adsorption onto the metal surface, creating a protective barrier that isolates the metal from the corrosive medium.^{[1][3]} This adsorption process can occur via two main interactions:

- **Physisorption:** This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.^[1]
- **Chemisorption:** This is a stronger interaction involving the formation of coordinate covalent bonds between the lone pair electrons of the sulfur and nitrogen heteroatoms in the thiourea molecule and the vacant d-orbitals of the metal atoms.^{[1][4]}

In acidic solutions, the sulfur atom of the thiourea molecule can be protonated, which enhances its ability to adsorb onto the metal surface.[2][5] This adsorbed layer blocks the active sites for both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, thereby slowing down the overall corrosion process.[2][5] Consequently, many thiourea derivatives are classified as mixed-type inhibitors.[5] The strength of this adsorption and the resulting inhibition efficiency depend on the inhibitor's molecular structure, its concentration, and the surrounding environmental conditions.[4]



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Caption: Corrosion inhibition mechanism of thiourea derivatives.

Data Presentation: Comparative Inhibition Efficiency

The inhibition efficiency (IE) of thiourea derivatives is influenced by their molecular structure, concentration, the corrosive medium, and temperature. The following table summarizes the performance of several derivatives on mild steel in acidic media, highlighting the high efficiencies achievable.

Inhibitor Derivative	Corrosive Medium	Concentration	Temp. (°C)	Method	Inhibition Efficiency (%)	Reference
1-phenyl-3-pyridin-4-ylmethylthiourea (PPMTU)	1 M HCl	90 µM	-	Tafel	98	[6]
Organoselenium Thiourea (DS038)	-	1.0 mM	-	-	98.54	[6]
1-phenyl-2-thiourea (PTU)	1.0 M HCl	5 mM	60	EIS/PDP	98.96	[4]
BPTU	Steel	2×10^{-4} M	30	PPM	94.30	[6]
1,3-diisopropyl-2-thiourea (ITU)	1.0 M HCl	5 mM	60	EIS/PDP	92.65	[4]
1-[morpholin-4-yl(phenyl)methyl]thiourea (MPMT)	0.5 M HCl	1000 ppm	50	EIS	91.2	[6]
Thiourea + Imidazoline (Synergistic)	CO ₂ -sat. NaCl	5 mg/L each	-	-	95.1	[7]
Thiourea	HCl	-	-	Weight Loss	52.54	[3]

Note: The performance of inhibitors can vary significantly based on the specific experimental conditions. The presence of different functional groups, such as a benzene ring in PTU, can enhance inhibition efficiency compared to alkyl-substituted derivatives like ITU.^{[4][8]}

Experimental Protocols

The evaluation of corrosion inhibitors relies on standardized electrochemical and gravimetric techniques.

Weight Loss (Gravimetric) Method

This direct method calculates the corrosion rate by measuring the loss in mass of a metal sample over time.^{[9][10]}

Methodology:

- **Specimen Preparation:** Metal coupons of known dimensions are mechanically polished with successive grades of emery paper, degreased with a solvent like acetone, washed with deionized water, and thoroughly dried.^{[1][9]}
- **Initial Measurement:** The initial weight of each prepared coupon is accurately recorded.^[11]
- **Immersion:** Coupons are fully immersed in the corrosive solution, both with and without the specified concentration of the thiourea inhibitor, for a predetermined period (e.g., 24 hours) at a constant temperature.^{[1][11]}
- **Final Measurement:** After immersion, the coupons are removed, cleaned to remove corrosion products (typically using a specific cleaning solution), rinsed, dried, and re-weighed.^[11]
- **Calculation:** The weight loss (ΔW) is used to calculate the corrosion rate (CR) and the Inhibition Efficiency (IE%).^[3]
 - $IE (\%) = [(CR_{uninhibited} - CR_{inhibited}) / CR_{uninhibited}] \times 100$

Potentiodynamic Polarization (PDP)

This electrochemical technique provides insights into both the anodic and cathodic reactions and helps determine the inhibitor type (anodic, cathodic, or mixed).[9]

Methodology:

- **Electrochemical Cell Setup:** A standard three-electrode cell is used, containing the metal sample as the working electrode (WE), a platinum or graphite counter electrode (CE), and a reference electrode (RE) such as a Saturated Calomel Electrode (SCE) or Ag/AgCl.[9][12]
- **Stabilization:** The working electrode is immersed in the test solution (with or without inhibitor), and the system is allowed to stabilize for a period (e.g., 30-60 minutes) until a steady open-circuit potential (OCP) is reached.[12]
- **Polarization Scan:** A potentiostat is used to apply a potential scan at a slow, constant rate (e.g., 1 mV/s) over a defined range (e.g., ± 250 mV) around the OCP.[12]
- **Data Analysis:** The resulting current is plotted against the potential to generate a Tafel plot. By extrapolating the linear (Tafel) regions of the anodic and cathodic curves, key parameters like the corrosion potential (E_{corr}) and corrosion current density (I_{corr}) are determined.[12][13] A lower I_{corr} value in the presence of the inhibitor indicates effective corrosion protection.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the kinetics of the electrochemical processes at the metal-solution interface and the properties of the protective film.[14][15]

Methodology:

- **Cell Setup and Stabilization:** The same three-electrode cell setup as in PDP is used. The system is allowed to reach a steady OCP.[16]
- **Impedance Measurement:** A small amplitude AC potential signal (e.g., 10 mV) is applied to the working electrode over a wide frequency range (e.g., 100 kHz to 10 mHz).[14][16]

- Data Analysis: The impedance response of the system is measured and often presented as Nyquist and Bode plots. The data is fitted to an equivalent electrical circuit model to extract parameters such as:
 - Charge Transfer Resistance (Rct): Represents the resistance to the corrosion reaction at the interface. A higher Rct value signifies better inhibition.[\[16\]](#)
 - Double-Layer Capacitance (Cdl): Relates to the capacitance of the electrical double layer at the interface. A decrease in Cdl is often attributed to the adsorption of inhibitor molecules, which displace water molecules and decrease the local dielectric constant.[\[16\]](#)
 - $IE (\%) = [(R_{ct_inhibited} - R_{ct_uninhibited}) / R_{ct_inhibited}] \times 100$

Experimental and Analytical Workflow

The evaluation of a potential thiourea-based corrosion inhibitor follows a systematic workflow from synthesis and initial screening to detailed electrochemical analysis and surface characterization.



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Caption: A generalized workflow for evaluating corrosion inhibitors.

Conclusion

Thiourea derivatives stand out as highly effective corrosion inhibitors, particularly for the protection of steel in acidic media.[5] Their performance is intrinsically linked to their molecular structure, which governs their adsorption behavior on the metal surface.[4] Phenyl-substituted and other structurally complex thioureas often exhibit superior inhibition compared to simpler alkyl derivatives, achieving efficiencies upwards of 98%.[4][6] A comprehensive evaluation using a combination of gravimetric (weight loss) and electrochemical (PDP, EIS) methods is crucial for determining the efficacy and mechanism of a given inhibitor.[1] The continued study and development of novel thiourea derivatives hold significant promise for advanced corrosion management solutions.

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